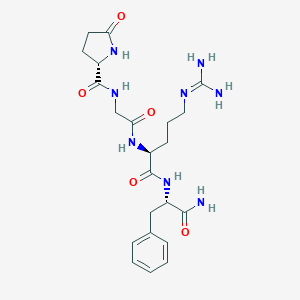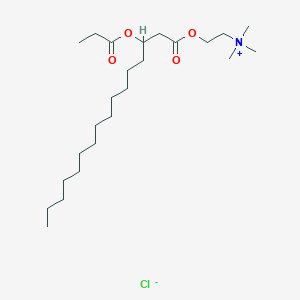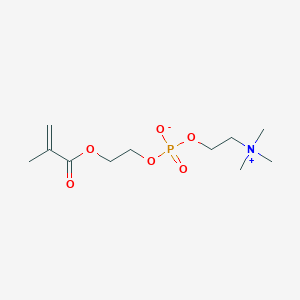
(2-Phenoxy-phenyl)-hydrazine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to "(2-Phenoxy-phenyl)-hydrazine hydrochloride" involves the conversion of hydroxyphenyl compounds into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties through various chemical reactions. For instance, compounds have been synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids by creating derivatives with significant antimicrobial activity (Mickevičienė et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to "(2-Phenoxy-phenyl)-hydrazine hydrochloride" has been characterized using techniques such as single crystal X-ray diffraction. These compounds exhibit specific crystal systems and space groups, showing intramolecular hydrogen bonds and crystallizing in distinct forms. Such detailed structural analysis helps in understanding the molecular geometry and the electronic distribution within the molecule, which are crucial for predicting the compound's reactivity and interactions (Sayın et al., 2016).
Chemical Reactions and Properties
"(2-Phenoxy-phenyl)-hydrazine hydrochloride" and its analogs participate in a variety of chemical reactions, leading to the formation of complex structures. These reactions include condensation with different moieties, nucleophilic attacks, and cyclization processes, resulting in compounds with potential biological activities. The versatility in chemical reactions demonstrates the compound's utility as a building block in synthetic chemistry (Pinto et al., 1999).
Applications De Recherche Scientifique
Pharmaceutical Stability
The stability of liquid dosage forms prepared extemporaneously from commercially available products is a critical area of research. A study highlights the importance of considering not only the stability of the active pharmaceutical ingredient but also the entire formulation, including excipients and preservatives. This consideration is crucial for ensuring the safety and efficacy of medications, especially in liquid dosage forms where instability may arise from interactions between the drug substance and excipients rather than degradation through standard routes such as oxidation or hydrolysis (Glass & Haywood, 2006).
Carcinogenic Risk Assessment
Hydrazines, including (2-Phenoxy-phenyl)-hydrazine derivatives, are assessed for their carcinogenic potential. A review focusing on the carcinogenic action of hydrazines in humans underscores the significance of evaluating the number of patients involved, dose and duration of exposure, and the follow-up period to understand the correlation between hydrazine exposure and cancer development. This evaluation is pivotal for public health and safety, considering the widespread use of hydrazines in various therapeutic and industrial applications (Tóth, 1994).
Analysis of Genotoxic Impurities
The control and analysis of hydrazine, hydrazides, and hydrazones as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products is a crucial area of research. A comprehensive review summarizes the analytical approaches for detecting such impurities, highlighting the diversity of techniques employed and the importance of developing procedures to ensure the safety of pharmaceutical products. This research is essential for regulatory compliance and the development of safer drug formulations (Elder, Snodin, & Teasdale, 2011).
Antitubercular Activity
The modification of the isoniazid structure, incorporating (2-Phenoxy-phenyl)-hydrazine derivatives, has been explored for antitubercular activity. This research provides valuable insights into the development of new therapeutic agents against tuberculosis, highlighting the potential of these derivatives in treating drug-resistant strains. Such studies contribute to the global effort to combat tuberculosis and other mycobacterial infections (Asif, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(2-phenoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCMGYLUIMOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxy-phenyl)-hydrazine hydrochloride | |
CAS RN |
109221-96-7 | |
| Record name | Hydrazine, (2-phenoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109221-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-phenoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)


![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)


![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
